

# **Application Notes and Protocols for IAJD93- Mediated CRISPR-Cas9 Delivery**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction to IAJD93: A Potent Ionizable Lipid for CRISPR-Cas9 Delivery

The advent of CRISPR-Cas9 has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. However, the safe and efficient in vivo delivery of CRISPR-Cas9 components remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for this purpose, prized for their biocompatibility, low immunogenicity, and scalable manufacturing.[1][2]

This document introduces **IAJD93**, a novel and proprietary ionizable amino lipid designed for superior performance in LNP-based delivery of CRISPR-Cas9 systems. **IAJD93** features a unique chemical structure that facilitates high encapsulation efficiency of nucleic acid payloads, such as Cas9 mRNA and single-guide RNA (sgRNA), and promotes effective endosomal escape for cytoplasmic release. These characteristics are crucial for maximizing gene editing efficiency in target cells.[3][4] LNPs formulated with **IAJD93** are designed to be stable in circulation and effectively deliver their cargo, particularly to hepatocytes, making them an ideal candidate for liver-directed gene therapies.

## **Key Features and Advantages of IAJD93-LNPs**



- High Encapsulation Efficiency: The unique properties of IAJD93 allow for robust encapsulation of both Cas9 mRNA and sgRNA within a single LNP formulation.
- Optimal Physicochemical Properties: IAJD93-LNPs are formulated to have a uniform size of approximately 80 nm with a low polydispersity index (PDI), characteristics favorable for in vivo applications.
- Enhanced Endosomal Escape: The ionizable nature of IAJD93 facilitates the release of the CRISPR-Cas9 cargo from the endosome into the cytoplasm, a critical step for successful gene editing.[4]
- Proven In Vivo Efficacy: As demonstrated in preclinical models, IAJD93-LNPs can mediate
  high levels of gene editing in the liver with a favorable safety profile.
- Scalable Manufacturing: The formulation process for IAJD93-LNPs is compatible with scalable manufacturing techniques, such as microfluidic mixing, ensuring batch-to-batch consistency.[1]

## **Quantitative Data Summary**

The following tables summarize the typical physicochemical properties and in vivo gene editing performance of **IAJD93**-LNPs encapsulating Cas9 mRNA and sgRNA targeting a model gene, such as Angptl3.

Table 1: Physicochemical Characterization of IAJD93-LNPs



| Parameter                          | Value        | Method                                 |  |
|------------------------------------|--------------|----------------------------------------|--|
| Mean Particle Size (Z-average)     | 75 - 85 nm   | Dynamic Light Scattering (DLS)         |  |
| Polydispersity Index (PDI)         | < 0.15       | Dynamic Light Scattering (DLS)         |  |
| Zeta Potential (at pH 7.4)         | Near-neutral | Electrophoretic Light Scattering (ELS) |  |
| Cas9 mRNA Encapsulation Efficiency | > 95%        | RiboGreen Assay                        |  |
| sgRNA Encapsulation<br>Efficiency  | > 95%        | RiboGreen Assay                        |  |

Table 2: In Vivo Gene Editing Efficiency in Mouse Liver

| Target Gene | Dose (mg/kg) | On-Target<br>Indel<br>Frequency (%) | Off-Target<br>Locus 1 Indel<br>Freq. (%) | Off-Target<br>Locus 2 Indel<br>Freq. (%) |
|-------------|--------------|-------------------------------------|------------------------------------------|------------------------------------------|
| Angptl3     | 0.5          | 45 ± 5                              | < 0.1                                    | < 0.1                                    |
| Angptl3     | 1.0          | 65 ± 7                              | < 0.1                                    | < 0.1                                    |
| Angptl3     | 2.0          | > 80                                | < 0.1                                    | < 0.1                                    |
| PCSK9       | 1.0          | 70 ± 6                              | < 0.1                                    | < 0.1                                    |

<sup>\*</sup>Data presented as mean ± standard deviation. Indel frequencies determined by targeted deep sequencing 72 hours post-administration.

## **Experimental Protocols**

## Protocol 1: Formulation of IAJD93-LNPs for CRISPR-Cas9 Delivery



This protocol describes the formulation of **IAJD93**-LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

#### Materials:

- IAJD93 (ionizable lipid)
- DSPC (helper lipid)
- Cholesterol
- DMG-PEG 2000 (PEG-lipid)
- Ethanol, molecular biology grade
- Cas9 mRNA (chemically modified)
- sgRNA (chemically modified)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- · Microfluidic mixing device and pump system

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve **IAJD93**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 20 mM.
- Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to a
  desired concentration. The mass ratio of RNA to total lipid should be optimized, typically
  around 1:10 to 1:20.
- Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the RNA-buffer solution through another inlet. A typical flow rate ratio is 3:1 (aqueous:organic).



- Nanoparticle Formation: The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the RNA cargo.
- Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer.
- Concentration and Sterilization: Concentrate the dialyzed LNP solution using an appropriate centrifugal filter device. Sterilize the final formulation by passing it through a 0.22 μm filter.
- Storage: Store the final IAJD93-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.



Click to download full resolution via product page

IAJD93-LNP Formulation Workflow

### Protocol 2: Characterization of IAJD93-LNPs

This protocol outlines the key quality control assays for IAJD93-LNP characterization.

- 1. Size and Polydispersity Index (PDI) Measurement:
- Dilute the LNP formulation in PBS (pH 7.4).
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
- Record the Z-average diameter and PDI.



- 2. Encapsulation Efficiency (EE) Quantification:
- Use a nucleic acid quantification assay, such as the RiboGreen assay.
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
- Calculate the EE using the formula: EE (%) = (Total RNA Free RNA) / Total RNA \* 100.
- 3. Cryo-Transmission Electron Microscopy (Cryo-TEM):
- Prepare vitrified samples of the LNP formulation.
- Image the samples using a cryo-TEM to visualize the morphology and lamellarity of the nanoparticles.[5][6]

## Protocol 3: In Vivo Administration and Gene Editing Analysis

This protocol describes the systemic administration of **IAJD93**-LNPs to mice and the subsequent analysis of on-target and off-target editing.

#### Materials:

- C57BL/6 mice (or other appropriate strain)
- IAJD93-LNP formulation
- Sterile saline solution
- DNA extraction kit
- Primers for target and off-target loci
- Next-Generation Sequencing (NGS) platform

#### Procedure:

### Methodological & Application





- Dosing: Dilute the IAJD93-LNP formulation in sterile saline to the desired concentration.
   Administer to mice via a single intravenous (tail vein) injection.
- Tissue Harvesting: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice and harvest the target tissue (e.g., liver).
- Genomic DNA Extraction: Extract genomic DNA from a portion of the harvested tissue using a commercial DNA extraction kit.
- · On-Target and Off-Target Analysis:
  - Amplify the on-target locus and predicted off-target sites from the genomic DNA using PCR with specific primers.
  - Prepare sequencing libraries from the PCR amplicons.
  - Perform deep sequencing using an NGS platform.[7]
  - Analyze the sequencing data to quantify the percentage of insertions and deletions (indels) at each locus. Off-target analysis can be guided by computational prediction tools and unbiased methods like GUIDE-seq or CIRCLE-seq for comprehensive assessment.[8]
     [9]





Click to download full resolution via product page

In Vivo Gene Editing Workflow



# Mechanism of Action: IAJD93-LNP Mediated Gene Editing

The **IAJD93**-LNP delivery system facilitates gene editing through a multi-step intracellular pathway.

- Cellular Uptake: After systemic administration, IAJD93-LNPs are primarily taken up by target cells, such as hepatocytes, through endocytosis.
- Endosomal Escape: As the endosome matures and its internal pH drops, the IAJD93 lipid becomes protonated (positively charged). This charge interacts with the negatively charged endosomal membrane, leading to membrane disruption and the release of the Cas9 mRNA and sgRNA cargo into the cytoplasm.[4]
- Translation and Complex Formation: In the cytoplasm, the Cas9 mRNA is translated into Cas9 protein by the cell's ribosomal machinery. The Cas9 protein then complexes with the sgRNA to form a functional ribonucleoprotein (RNP) complex.
- Nuclear Translocation: The Cas9-sgRNA RNP complex translocates into the nucleus.
- Gene Editing: Within the nucleus, the sgRNA guides the Cas9 nuclease to the specific target DNA sequence. Cas9 then induces a double-strand break (DSB) at the target site. The cell's natural DNA repair machinery, often the non-homologous end joining (NHEJ) pathway, repairs the break, which frequently results in small insertions or deletions (indels). These indels can disrupt the open reading frame of the gene, leading to a functional gene knockout.





Click to download full resolution via product page

#### IAJD93-LNP Intracellular Delivery Pathway

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR assisted Lipid Nanoparticle (LNP) Formulation Service Creative Biolabs [creative-biolabs.com]
- 3. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LNP characterization guidelines: Size, PDI, Morphology Inside Therapeutics [insidetx.com]
- 6. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR Off-Target Analysis Platforms | Springer Nature Experiments [experiments.springernature.com]
- 9. synthego.com [synthego.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IAJD93-Mediated CRISPR-Cas9 Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577503#iajd93-for-crispr-cas9-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com